molecular formula C16H36AuI2N B1451373 Tetrabutylammonium Diiodoaurate CAS No. 50481-03-3

Tetrabutylammonium Diiodoaurate

Cat. No. B1451373
CAS RN: 50481-03-3
M. Wt: 693.24 g/mol
InChI Key: IPICULSEVGYZBD-UHFFFAOYSA-L
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Description

Tetrabutylammonium Diiodoaurate is a biochemical used for proteomics research . Its molecular formula is C16H36AuI2N and it has a molecular weight of 693.24 .


Molecular Structure Analysis

Raman spectra of this compound were measured between 89 K and room temperature . The principal bands were assigned and compared with those of TBA-I3 . The crystal symmetries of these salts at low temperature were also discussed .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 693.24 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 12 rotatable bond count . Its exact mass and monoisotopic mass are 693.06029 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 20 .

Scientific Research Applications

Phase-Transfer Agent in PET Radiochemistry

Tetrabutylammonium is notably used as a phase-transfer agent in PET radiochemistry. It's critical to quantify its presence due to its toxicity. Research points out the shortcomings of the HPLC method for its analysis, as described in the European Pharmacopoeia. Adjustments to the chromatographic conditions, such as temperature and eluent composition, have been explored to improve separation efficacy (Bogni et al., 2019).

Catalyst for Cyclization Reactions

Tetrabutylammonium iodide has been identified as an efficient catalyst in the cyclization of unsaturated N-chloroamines, paving a new way to synthesize 3-Chloropiperidines. This catalytic process likely involves N-iodoamine intermediates, contributing significantly to the field of organic synthesis (Noack & Göttlich, 2002).

Template for Norrish-Yang Cyclization

Tetrabutylammonium salts act as templates in the Norrish-Yang cyclization, specifically for converting 2-benzyloxy-acylbenzenes into trans-dihydrobenzofuranols. The interactions between the ammonium, benzene ring, and carbonyl group alter the substrate's conformation, a finding supported by ab initio calculations (Yamada et al., 2013).

Nucleophilic Fluorinating Agent

Tetrabutylammonium difluorotriphenylstannate has been synthesized for use as both a nucleophilic fluorinating agent and a synthetic equivalent to PhMgX or PhLi species. Its applications are highlighted in various contexts, emphasizing its role in improving reagent selectivity, reactivity, and shelf-stability (Gingras et al., 2006).

Photocatalysis in Organic Synthesis

In a remarkable application, tetrabutylammonium decatungstate photocatalysis was used for C-H activation and subsequent alkylation of alkenes. This process is facilitated by sunlight, demonstrating an innovative approach in organic synthesis (Protti et al., 2009).

Safety and Hazards

When handling Tetrabutylammonium Diiodoaurate, suitable protective equipment should be worn . Dust dispersion should be prevented and hands and face should be thoroughly washed after handling . Contact with skin, eyes, and clothing should be avoided . It should be kept in a dry, cool, and well-ventilated place .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium Diiodoaurate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, where it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby altering its activity and influencing the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and exert its effects in a targeted manner, enhancing its overall efficacy .

properties

IUPAC Name

diiodogold(1-);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICULSEVGYZBD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36AuI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50481-03-3
Record name 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50481-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Raman spectra analysis for Tetrabutylammonium Diiodoaurate (I)?

A1: Raman spectroscopy is a powerful tool for characterizing the structure and purity of chemical compounds. In the case of this compound (I) (TBA-AuI2), previous studies reported Raman bands around 110 cm−1. This research demonstrated that these bands were actually due to the presence of I3− impurities in the samples []. By carefully purifying TBA-AuI2, the researchers obtained Raman spectra without these impurity bands, providing a more accurate representation of the compound's vibrational characteristics. This accurate characterization is essential for understanding its properties and potential applications.

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